molecular formula C8H8N2O2 B2753786 4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid CAS No. 1007386-48-2

4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid

Cat. No.: B2753786
CAS No.: 1007386-48-2
M. Wt: 164.164
InChI Key: MKNMFJGDGQHMER-UHFFFAOYSA-N
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Description

4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid is a heterocyclic compound that features a pyrrole ring fused to a pyrrole-2-carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Dihydropyrrole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.

Scientific Research Applications

4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid stands out due to its specific methyl substitution, which affects its electronic properties and reactivity. This makes it particularly suitable for applications in materials science and medicinal chemistry, where tailored electronic properties are essential.

Properties

IUPAC Name

1-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-10-3-2-5-7(10)4-6(9-5)8(11)12/h2-4,9H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNMFJGDGQHMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007386-48-2
Record name 4-methyl-1H,4H-pyrrolo[3,2-b]pyrrole-2-carboxylic acid
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